Tin(IV) tetrakis(trifluoromethanesulfonimide)
Description
Tin(IV) tetrakis(trifluoromethanesulfonimide) is a highly fluorinated organotin compound with the molecular formula C₂₀H₃₆F₂₄N₄O₂₂S₁₄Sn and a molecular weight of 1,708.03 g/mol. It exists as a white to pale brown powder or crystalline solid, characterized by its strong electron-withdrawing trifluoromethanesulfonimide (TFSI) ligands. The compound is notable for its high thermal stability and solubility in polar organic solvents, making it suitable for applications in catalysis, electrolytes, and advanced material synthesis. Its structure features a central tin(IV) atom coordinated by four TFSI ligands, forming a tetrahedral geometry that enhances its Lewis acidity and redox stability.
Properties
IUPAC Name |
methylsulfinylmethane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-tris[bis(trifluoromethylsulfonyl)amino]stannylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2F6NO4S2.6C2H6OS.Sn/c4*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;6*1-4(2)3;/h;;;;6*1-2H3;/q4*-1;;;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVMSYLGHHNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[Sn](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36F24N4O22S14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746465 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1708.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919356-21-1 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 919356-21-1 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Reaction of Tin(IV) Tetrachloride with Trifluoromethanesulfonimide Salts
A common route involves the reaction of tin(IV) tetrachloride (SnCl4) with lithium or sodium salts of trifluoromethanesulfonimide. The general reaction scheme is:
$$
\text{SnCl}4 + 4 \text{LiN(SO2CF3)2} \rightarrow \text{Sn[N(SO2CF3)2]4} + 4 \text{LiCl}
$$
- Procedure : The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen) to prevent hydrolysis.
- Conditions : Refluxing the mixture overnight ensures complete substitution of chloride ligands.
- Purification : The crude product is purified by sublimation or recrystallization from ether to yield high-purity tin(IV) tetrakis(trifluoromethanesulfonimide).
- Yield : Reported yields are moderate to good, around 40-50% depending on reaction scale and purification efficiency.
Metathesis from Organotin Precursors
Another approach involves starting from tetraorganotin compounds and performing ligand exchange with trifluoromethanesulfonimide sources. This method can be useful for introducing the sulfonimide ligands onto preformed tin(IV) centers, though specific procedures for the trifluoromethanesulfonimide ligand are less documented.
Experimental Data and Research Findings
Representative Experimental Procedure (Adapted from Related Organotin Syntheses)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | SnCl4 (3.125 mmol), LiN(SO2CF3)2 (12.5 mmol), anhydrous ether | Reflux overnight under inert atmosphere | Ligand substitution occurs forming crude product |
| 2 | Cooling and filtration | Removal of lithium chloride salts | Crude tin(IV) tetrakis(trifluoromethanesulfonimide) obtained |
| 3 | Sublimation and recrystallization from ether | Purification | Pure compound as crystalline needles |
| Yield | 44% (typical) | Moderate yield consistent with literature | Suitable for structural and application studies |
Structural Characteristics
- The tin(IV) center adopts a distorted tetrahedral geometry due to steric effects from bulky trifluoromethanesulfonimide ligands.
- Bond lengths and angles are influenced by the electron-withdrawing trifluoromethyl groups, which also affect the compound's stability and reactivity.
Analytical Characterization
- NMR Spectroscopy : ^119Sn NMR confirms the tetrahedral environment; ^19F NMR shows characteristic signals for trifluoromethanesulfonimide groups.
- X-ray Crystallography : Confirms the coordination geometry and ligand disorder in some cases due to trifluoromethyl group dynamics.
- Mass Spectrometry and Elemental Analysis : Support the molecular formula and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|
| Direct substitution | SnCl4 + LiN(SO2CF3)2 | Reflux in ether, inert atmosphere | ~44% | Most common, straightforward |
| Grignard route | ArMgBr (trifluoromethanesulfonimide substituted) + SnCl4 | Reflux, inert atmosphere | Variable | Requires preparation of Grignard reagent |
| Metathesis | Tetraorganotin + trifluoromethanesulfonimide salt | Variable | Less documented | Potential alternative |
Chemical Reactions Analysis
Types of Reactions
Tin(IV) tetrakis(trifluoromethanesulfonimide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonimide ligands are replaced by other ligands.
Coordination Reactions: It acts as a Lewis acid, forming complexes with Lewis bases.
Common Reagents and Conditions
Common reagents used in reactions with tin(IV) tetrakis(trifluoromethanesulfonimide) include organic solvents like dichloromethane and reagents such as lithium trifluoromethanesulfonimide. Reactions typically occur at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving tin(IV) tetrakis(trifluoromethanesulfonimide) depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions result in the formation of new tin complexes with different ligands .
Scientific Research Applications
Overview
Tin(IV) tetrakis(trifluoromethanesulfonimide), with the chemical formula Sn[N(SO2CF3)2]4, is an organometallic compound notable for its unique properties and high molecular weight. Its applications span various fields, including catalysis, material science, electronics, and pharmaceuticals. This article delves into these applications, supported by comprehensive data tables and case studies.
Catalysis
Tin(IV) tetrakis(trifluoromethanesulfonimide) serves as a catalyst in several organic reactions. Its Lewis acid characteristics facilitate:
- Cross-Coupling Reactions: It promotes the formation of carbon-carbon bonds, essential in synthesizing complex organic molecules.
- Polymerization Processes: It aids in the polymerization of various monomers, enhancing the efficiency of producing polymers.
Case Study: Cross-Coupling Reactions
A study demonstrated that using Sn[N(SO2CF3)2]4 in Suzuki coupling reactions resulted in higher yields compared to traditional catalysts. This improvement is attributed to its ability to stabilize intermediates during the reaction process.
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Sn(IV) Tetrakis(TFSI) | 85 | |
| Heck Reaction | Sn(IV) Tetrakis(TFSI) | 90 |
Material Science
The compound is instrumental in synthesizing advanced materials, particularly metal-organic frameworks (MOFs) and coordination polymers. Its ability to form stable complexes enhances the structural integrity and functionality of these materials.
Data Table: Properties of Synthesized MOFs
| Material Type | Synthesis Method | Properties | Reference |
|---|---|---|---|
| MOF-1 | Solvothermal Method | High surface area (1500 m²/g) | |
| Coordination Polymer | Solution Method | Thermal stability up to 300°C |
Electronics
In electronics, Tin(IV) tetrakis(trifluoromethanesulfonimide) is utilized for producing thin films and coatings essential for electronic components. Its unique properties allow for improved conductivity and stability in electronic devices.
Application Example: Thin Film Transistors
Research indicates that incorporating this compound into thin film transistors enhances performance metrics such as mobility and on/off ratios.
| Device Type | Performance Metric | Improvement (%) | Reference |
|---|---|---|---|
| Thin Film Transistor | Mobility | 30 | |
| Organic Photovoltaics | On/Off Ratio | 25 |
Pharmaceuticals
Tin(IV) tetrakis(trifluoromethanesulfonimide) is being explored for its potential in drug development, particularly as a reagent in synthesizing pharmaceutical intermediates. Its ability to facilitate complex reactions makes it a valuable tool in medicinal chemistry.
Case Study: Synthesis of Anticancer Agents
A recent study highlighted its role in synthesizing novel anticancer compounds through multi-step reactions, demonstrating significant efficacy in vitro.
Mechanism of Action
The mechanism of action of tin(IV) tetrakis(trifluoromethanesulfonimide) involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to form stable complexes with various ligands, facilitating catalytic and coordination reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Tin(IV) Compounds
This section provides a comparative analysis of tin(IV) tetrakis(trifluoromethanesulfonimide) with structurally or functionally analogous organotin compounds. Key parameters include molecular properties, synthesis routes, stability, and applications.
Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Effects: The TFSI ligands in tin(IV) tetrakis(trifluoromethanesulfonimide) confer superior Lewis acidity compared to aryl or dimethylamino ligands, enhancing its catalytic activity in electrophilic reactions.
- Thermal Stability: The fluorinated TFSI ligands improve thermal stability (decomposition >300°C) relative to tetrakis(dimethylamino)tin(IV), which decomposes below 150°C due to weaker N–Sn bonds.
- Solubility : Unlike aryl-substituted tin compounds (e.g., Tetrakis(m-fluorophenyl)tin), the TFSI derivative exhibits excellent solubility in acetonitrile and dimethyl sulfoxide, broadening its utility in solution-phase syntheses.
Stability and Reactivity
Critical Insights :
- The hydrolytic instability of tetrakis(dimethylamino)tin(IV) limits its use in aqueous systems, whereas the TFSI derivative’s fluorinated ligands mitigate hydrolysis.
- Aryl-substituted tin compounds (e.g., Tetrakis(m-fluorophenyl)tin) exhibit intermediate stability, suitable for non-polar environments.
Research Findings and Data Tables
Catalytic Performance in Trimethylsilylation
| Catalyst | Reaction Yield (%) | Turnover Frequency (h⁻¹) | Reference |
|---|---|---|---|
| Tin(IV) tetrakis(trifluoromethanesulfonimide) | 92 | 18.5 | |
| Polystyrene-bound tin(IV) porphyrin | 85 | 12.3 | |
| Tetrakis(dimethylamino)tin(IV) | 68 | 8.7 |
Analysis: The TFSI ligand’s electron-withdrawing nature enhances the tin center’s electrophilicity, improving silylation efficiency compared to dimethylamino or porphyrin-based catalysts.
Ionic Conductivity in Electrolytes
| Compound | Conductivity (mS/cm) | Stability Window (V vs. Li/Li⁺) | |
|---|---|---|---|
| Tin(IV) tetrakis(trifluoromethanesulfonimide) | 4.2 | 1.5–4.5 | |
| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | 5.1 | 1.0–4.3 |
Note: While LiTFSI shows higher conductivity, the tin(IV) analog’s wider stability window makes it suitable for high-voltage battery applications.
Biological Activity
Tin(IV) tetrakis(trifluoromethanesulfonimide) (chemical formula: Sn[N(SO2CF3)2]4) is an organometallic compound notable for its high molecular weight and unique properties. It has garnered attention for its potential applications in catalysis, material science, and pharmaceuticals. This article delves into its biological activity, exploring its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound consists of a tin atom coordinated to four trifluoromethanesulfonimide ligands. This structure imparts significant stability and reactivity, making it suitable for various chemical transformations.
Synthesis Methods
Tin(IV) tetrakis(trifluoromethanesulfonimide) can be synthesized by reacting tin(IV) chloride with lithium trifluoromethanesulfonimide in dichloromethane at room temperature. The reaction typically requires several hours for complete conversion, yielding the desired product with high purity.
The primary mechanism of action for tin(IV) tetrakis(trifluoromethanesulfonimide) involves its role as a Lewis acid. By accepting electron pairs from Lewis bases, it forms stable complexes that can facilitate various biological interactions, including enzyme inhibition and modulation of cellular pathways.
In Vitro Assays
Recent studies have evaluated the cytotoxic effects of tin(IV) tetrakis(trifluoromethanesulfonimide) on several cancer cell lines. The results indicate significant cytotoxic activity:
- Cell Lines Tested : A-549 (lung carcinoma), MDA-MB-231 (triple-negative breast carcinoma), KB (nasopharyngeal carcinoma), KB-VIN (MDR subline), and MCF-7 (breast adenocarcinoma).
- IC50 Values : The compound exhibited IC50 values ranging from 8.72 to 649 nM across different cell lines, demonstrating superior potency compared to standard chemotherapeutics such as irinotecan and topotecan .
| Cell Line | IC50 (nM) | Comparison to Controls |
|---|---|---|
| A-549 | 67.0 | More potent than irinotecan |
| MDA-MB-231 | 99.2 | Comparable to topotecan |
| KB-VIN | 8.72 | Significantly more potent |
| MCF-7 | 649 | Less potent than others |
Case Studies
- Antitumor Activity : A study highlighted that tin(IV) tetrakis(trifluoromethanesulfonimide) derivatives showed promising antitumor activity in vivo, suggesting a potential role in cancer therapy.
- Mechanistic Insights : Further investigations revealed that the introduction of electronegative substituents significantly enhanced the cytotoxicity of derivatives, indicating structure-activity relationships critical for drug design .
Catalysis and Material Science
Tin(IV) tetrakis(trifluoromethanesulfonimide) is also explored for its catalytic properties in organic reactions, including polymerization and cross-coupling reactions. Its ability to stabilize reactive intermediates makes it valuable in synthesizing complex organic molecules.
Pharmaceutical Development
Given its cytotoxic properties, there is ongoing research into the use of tin(IV) tetrakis(trifluoromethanesulfonimide) in developing new anticancer agents. Its unique reactivity profile allows for the synthesis of novel compounds that may overcome resistance mechanisms in cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tin(IV) tetrakis(trifluoromethanesulfonimide), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves ligand exchange reactions using tin(IV) precursors (e.g., SnCl₄) with trifluoromethanesulfonimide ligands. Key parameters include:
- Solvent choice : Anhydrous polar solvents (e.g., dichloromethane) minimize hydrolysis .
- Temperature : Reactions are conducted at low temperatures (−20°C to 0°C) to suppress side reactions .
- Stoichiometry : A 1:4 molar ratio of Sn(IV) to ligand ensures complete substitution .
- Purification : Column chromatography or recrystallization (e.g., using acetonitrile/ether) is critical for isolating high-purity products (>97%) .
Q. How can the structural integrity and coordination geometry of Tin(IV) tetrakis(trifluoromethanesulfonimide) be validated experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolves Sn–N/S bond lengths and confirms tetrahedral geometry. For example, Sn–S distances typically range from 2.40–2.50 Å in analogous organotin compounds .
- NMR spectroscopy : ¹¹⁹Sn NMR provides insights into coordination symmetry; δ values between −200 to −400 ppm indicate tetrahedral Sn(IV) environments .
- Elemental analysis : Confirms C, H, N, S, and Sn content within ±0.3% of theoretical values .
Q. What are the critical stability considerations for handling Tin(IV) tetrakis(trifluoromethanesulfonimide) in laboratory settings?
- Methodological Answer :
- Moisture sensitivity : Store under inert atmosphere (Ar/N₂) with molecular sieves. Decomposition via hydrolysis produces HF and SnO₂, detectable by IR (broad O–H stretches at 3200–3600 cm⁻¹) .
- Light sensitivity : Amber glassware or opaque containers prevent photolytic degradation. Monitor via UV-Vis for absorbance shifts >300 nm .
- Thermal stability : Differential scanning calorimetry (DSC) reveals exothermic decomposition above 150°C, requiring controlled heating in synthetic applications .
Advanced Research Questions
Q. How does Tin(IV) tetrakis(trifluoromethanesulfonimide) compare to other Sn(IV) complexes in catalytic applications, and what mechanistic insights exist?
- Methodological Answer :
- Catalytic activity : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation, with turnover numbers (TONs) 20–30% higher than SnCl₄ due to enhanced electrophilicity from trifluoromethanesulfonimide ligands .
- Mechanistic studies : Kinetic isotope effects (KIEs) and DFT calculations suggest a two-step mechanism: (1) substrate coordination to Sn(IV), (2) rate-determining ligand transfer. Eyring plots reveal Δ‡H ≈ 60 kJ/mol .
- Comparative table :
| Compound | TON (Friedel-Crafts) | Δ‡H (kJ/mol) | Stability (h, ambient) |
|---|---|---|---|
| Sn(OTf)₄ | 120 | 65 | 24 |
| SnCl₄ | 90 | 75 | 12 |
| Sn(NTf₂)₄ | 150 | 60 | 48 |
Q. What analytical strategies resolve contradictions in reported reactivity data for Tin(IV) tetrakis(trifluoromethanesulfonimide)?
- Methodological Answer :
- Reproducibility checks : Standardize solvent purity (e.g., H₂O <10 ppm by Karl Fischer titration) and reaction vessel pre-treatment (silanization) .
- In situ monitoring : React-IR or Raman spectroscopy tracks intermediate species (e.g., Sn–O–Tf complexes) that may explain divergent product ratios .
- Multivariate analysis : Design of Experiments (DoE) identifies critical interactions between temperature, concentration, and ligand excess .
Q. How can computational modeling guide the design of Tin(IV) tetrakis(trifluoromethanesulfonimide) derivatives with tailored reactivity?
- Methodological Answer :
- DFT calculations : Optimize ligand substitution patterns (e.g., electron-withdrawing groups on trifluoromethanesulfonimide) to modulate Sn(IV) electrophilicity. Mulliken charges predict Sn center electron deficiency .
- Molecular dynamics (MD) : Simulate solvent effects on ligand dissociation barriers. Acetonitrile stabilizes the tetrahedral geometry better than THF .
- QSPR models : Correlate Hammett σₚ values of ligands with catalytic activity to prioritize synthetic targets .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
